2-[(2-cyanoacetyl)amino]ethyl benzoate

Catalog No.
S4558269
CAS No.
590351-62-5
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-cyanoacetyl)amino]ethyl benzoate

CAS Number

590351-62-5

Product Name

2-[(2-cyanoacetyl)amino]ethyl benzoate

IUPAC Name

2-[(2-cyanoacetyl)amino]ethyl benzoate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c13-7-6-11(15)14-8-9-17-12(16)10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,14,15)

InChI Key

XYBADTXDFVSWTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)CC#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCNC(=O)CC#N

The exact mass of the compound 2-[(2-cyanoacetyl)amino]ethyl benzoate is 232.08479225 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Enzyme Substrate: The molecule contains an amine group and a cyanoacetyl group, which can act as nucleophilic functional groups. This suggests 2-[(2-cyanoacetyl)amino]ethyl benzoate could be a substrate for enzymes involved in acylation reactions. For instance, studies have used similar compounds with a cyanoacetyl moiety as substrates for enzymes like chymotrypsin [].

2-[(2-cyanoacetyl)amino]ethyl benzoate is a chemical compound with the molecular formula C12_{12}H12_{12}N2_2O3_3. It features a benzoate group linked to an ethyl chain, which is further substituted with a cyanoacetylamino group. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis, particularly in the development of bioactive molecules.

The reactivity of 2-[(2-cyanoacetyl)amino]ethyl benzoate can be attributed to the presence of the cyano and amine functional groups. These functionalities enable various chemical transformations, including:

  • Nucleophilic substitution: The cyano group can participate in nucleophilic reactions, allowing for the introduction of different nucleophiles.
  • Condensation reactions: The amine group can react with carbonyl compounds, leading to the formation of imines or amides.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

The synthesis of 2-[(2-cyanoacetyl)amino]ethyl benzoate typically involves the following steps:

  • Formation of cyanoacetyl derivative: The starting material can be synthesized by reacting ethyl chloroacetate with sodium cyanide.
  • Amidation: The resulting cyanoacetyl compound is then reacted with an appropriate amine (such as ethylamine) to form the corresponding amide.
  • Esterification: Finally, the amide product can be esterified with benzoic acid or its derivatives to yield 2-[(2-cyanoacetyl)amino]ethyl benzoate.

These steps can be optimized through various reaction conditions such as temperature, solvent choice, and catalysts.

2-[(2-cyanoacetyl)amino]ethyl benzoate has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Organic synthesis: As an intermediate in the production of various organic molecules.
  • Material science: In developing polymers or coatings that require specific chemical properties.

Interaction studies involving 2-[(2-cyanoacetyl)amino]ethyl benzoate focus on its reactivity with other biological molecules. For example, investigations into how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses. Additionally, studies examining its binding affinity to proteins or nucleic acids may reveal mechanisms underlying its biological activity.

Several compounds share structural similarities with 2-[(2-cyanoacetyl)amino]ethyl benzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(ethylamino)benzoateC11_{11}H15_{15}NO2_{2}Contains an ethylamine group instead of cyanoacetyl
Ethyl 4-aminobenzoateC9_{9}H11_{11}N1_{1}O2_{2}Features a para-amino substitution on the benzene ring
Ethyl 2-(cyanoacetamido)benzoateC12_{12}H12_{12}N3_{3}O3_{3}Contains an acetamido group instead of amino

Uniqueness

The uniqueness of 2-[(2-cyanoacetyl)amino]ethyl benzoate lies in its specific combination of functional groups (cyano and amino), which may confer distinct reactivity and biological properties compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and synthetic applications.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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